2-[2-(2-Chloroethoxy)ethoxy]oxane
Description
Properties
CAS No. |
54533-84-5 |
|---|---|
Molecular Formula |
C9H17ClO3 |
Molecular Weight |
208.68 g/mol |
IUPAC Name |
2-[2-(2-chloroethoxy)ethoxy]oxane |
InChI |
InChI=1S/C9H17ClO3/c10-4-6-11-7-8-13-9-3-1-2-5-12-9/h9H,1-8H2 |
InChI Key |
ZQXLMMBXCPBEIQ-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)OCCOCCCl |
Canonical SMILES |
C1CCOC(C1)OCCOCCCl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
In a representative procedure, triethylene glycol derivatives are treated with excess SOCl₂ at elevated temperatures. For instance, triethylene glycol reacts with SOCl₂ at 70°C for 6 hours to yield 2-[2-(2-chloroethoxy)ethoxy]ethanol. While this method primarily produces linear chlorinated ethoxy alcohols, it can be adapted for oxane derivatives by starting with hydroxyl-functionalized tetrahydropyran precursors. The reaction proceeds via nucleophilic substitution, where the hydroxyl oxygen attacks the electrophilic sulfur in SOCl₂, forming a chlorosulfite intermediate that decomposes to release HCl and SO₂.
Purification and Yield
Post-reaction purification typically involves column chromatography using silica gel and a hexane-ethyl acetate solvent system. This method achieves yields up to 84% for linear analogs, though yields for oxane derivatives may vary due to steric hindrance from the cyclic structure.
Two-Step Etherification with Ethylene Oxide
A patent-pending method (CN104003850A) outlines a two-step etherification process using ethylene oxide and 2-chloroethanol, catalyzed by boron trifluoride diethyl ether (BF₃·Et₂O). Although originally developed for 2-chloroethoxy-2-ethoxydiethanol, this protocol is adaptable to oxane synthesis by substituting diols with tetrahydropyran intermediates.
Stepwise Reaction Protocol
- First Etherification : 2-Chloroethanol reacts with ethylene oxide at 40–50°C in the presence of 0.45% BF₃·Et₂O (by mass). The exothermic reaction requires controlled ethylene oxide addition to maintain temperature.
$$
\text{2-Chloroethanol} + \text{CH₂OCH₂} \xrightarrow{\text{BF}_3} \text{2-Chloroethoxyethanol}
$$ - Second Etherification : The intermediate 2-chloroethoxyethanol undergoes further reaction with ethylene oxide at a 1:1.4 molar ratio, forming the target compound after vacuum distillation.
Advantages and Limitations
This method minimizes side reactions (e.g., over-ethoxylation) and achieves crude product purity >93%. However, adapting it for oxane synthesis requires introducing a cyclization step, potentially using acid catalysts to form the tetrahydropyran ring from diol precursors.
Williamson Ether Synthesis
Williamson ether synthesis offers a robust pathway for constructing the ethoxy-chloro side chains on the oxane ring. This method involves reacting alkoxide ions with alkyl halides, enabling precise control over ether bond formation.
Synthetic Route
- Alkoxide Preparation : Sodium hydride (NaH) deprotonates 2-(2-hydroxyethoxy)oxane, generating a nucleophilic alkoxide.
- Nucleophilic Substitution : The alkoxide reacts with 1-chloro-2-(2-chloroethoxy)ethane in tetrahydrofuran (THF) at reflux.
$$
\text{Oxane-O}^- + \text{ClCH₂CH₂OCH₂CH₂Cl} \rightarrow \text{Oxane-O-CH₂CH₂OCH₂CH₂Cl} + \text{Cl}^-
$$
Optimization Considerations
- Solvent Choice : Polar aprotic solvents like THF enhance reaction rates by stabilizing the alkoxide.
- Temperature : Reflux conditions (~66°C) balance reaction efficiency and byproduct formation.
Cyclization of Diol Precursors
Cyclization strategies leverage acid-catalyzed intramolecular etherification to form the oxane ring. For example, 2-(2-chloroethoxy)ethanol can undergo cyclization in the presence of sulfuric acid, yielding 2-[2-(2-chloroethoxy)ethoxy]oxane.
Reaction Conditions
Challenges
Ring formation competes with polymerization, necessitating dilute conditions and precise stoichiometry. Yields for this method remain underexplored in the literature but are estimated at 50–65% based on analogous cyclizations.
Industrial-Scale Production
While bench-scale methods prioritize purity, industrial synthesis emphasizes cost-effectiveness and scalability. Continuous flow reactors enable large-scale production by maintaining consistent temperature and mixing, reducing reaction times by 30–50% compared to batch processes. However, specific industrial data for this compound remains proprietary.
Comparative Analysis of Methods
Reaction Optimization Strategies
Catalyst Selection
BF₃·Et₂O outperforms traditional acids (e.g., H₂SO₄) in etherification due to its Lewis acidity, which polarizes ethylene oxide without inducing dehydration.
Solvent Effects
Nonpolar solvents (e.g., hexane) favor SN2 mechanisms in Williamson synthesis, while polar solvents (e.g., DMSO) accelerate nucleophilic substitutions in chlorination.
Temperature Control
Exothermic reactions (e.g., ethylene oxide addition) require jacketed reactors to prevent thermal runaway, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Chloroethoxy)ethoxy]oxane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents
Major Products Formed
Scientific Research Applications
2-[2-(2-Chloroethoxy)ethoxy]oxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the preparation of bioactive compounds and as a protecting group in peptide synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(2-Chloroethoxy)ethoxy]oxane involves its ability to act as a protecting group for hydroxyl functionalities. The compound forms stable ether linkages, which can be selectively cleaved under acidic conditions to release the protected hydroxyl group. This property makes it valuable in organic synthesis and peptide chemistry .
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : 2-[2-(2-Chloroethoxy)ethoxy]oxane
- Synonyms: Triethylene glycol monochlorohydrin (CAS 5197-62-6) .
- Molecular Formula : C₆H₁₃ClO₃
- Molecular Weight : 168.62 g/mol .
- Key Features : Contains a tetrahydropyran (oxane) ring substituted with a chloroethoxy-ethoxy chain. The chlorine atom enhances reactivity, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Key Differences :
- Chloro vs. Methoxy/Ethoxy : The chloro group in the target compound enhances nucleophilic substitution reactivity, whereas methoxy/ethoxy groups are electron-donating and stabilize intermediates .
- Ring vs. Linear Structure : The oxane ring in the target compound increases steric hindrance compared to linear analogues, affecting reaction kinetics .
Polyethylene Glycol (PEG) Derivatives
Key Differences :
- Terminal Groups : PEG-THP derivatives use benzyl or THP protecting groups for controlled release, while the chloro group in the target compound enables covalent bonding in synthesis .
- Chain Length : Longer PEG chains (e.g., PEG7) improve solubility and biocompatibility, whereas the shorter chain in the target compound prioritizes reactivity .
Q & A
Basic: What are the standard synthetic routes for preparing 2-[2-(2-Chloroethoxy)ethoxy]oxane, and how do reaction conditions influence yield and purity?
Answer:
The compound is typically synthesized via Williamson ether synthesis using catechol derivatives and 2-[2-(2-chloroethoxy)ethoxy]ethanol under anhydrous conditions with potassium carbonate as a base. Reaction efficiency depends on solvent choice (e.g., DMF for polar aprotic conditions), temperature (reflux at ~100°C), and catalyst presence (e.g., LiBr to enhance reactivity) . Post-synthesis, purification via column chromatography or HPLC (C18 columns with acetonitrile/water gradients) is critical to isolate high-purity products (>95%). Contaminants like unreacted starting materials or side products (e.g., dimerized ethers) are monitored using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
Basic: What purification techniques are recommended for isolating this compound, and how do they impact experimental outcomes?
Answer:
High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is preferred for analytical-scale purification, while column chromatography (silica gel, ethyl acetate/hexane eluent) is used for preparative-scale isolation . Solvent selection (e.g., chloroform for solubility) and inert atmosphere storage (to prevent hydrolysis of the chloro group) are essential to maintain stability . Impurities such as oxidation byproducts (phenolic oxides) or residual solvents are quantified via gas chromatography-mass spectrometry (GC-MS) .
Advanced: How can researchers optimize substitution reactions involving the chloro group in this compound when synthesizing nucleophilic derivatives?
Answer:
The chloro group undergoes nucleophilic substitution with amines, alcohols, or azides. Optimization strategies include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and reaction rates .
- Temperature control : Elevated temperatures (60–80°C) accelerate reactions but may increase side products (e.g., elimination products).
- Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide improve yields in biphasic systems .
For example, substituting the chloro group with sodium azide (NaN₃) in 2-butanone under reflux produces azido derivatives, which are precursors for "click chemistry" applications . Reaction progress is tracked via Fourier-transform infrared spectroscopy (FTIR) to monitor the disappearance of the C-Cl stretch (~650 cm⁻¹) .
Advanced: What strategies address contradictions in reported reaction efficiencies when using this compound in macrocyclization reactions?
Answer:
Discrepancies in macrocyclization yields (e.g., crown ether synthesis) often arise from:
- Concentration effects : High dilution conditions (≤0.01 M) favor intramolecular cyclization over polymerization .
- Catalyst variability : Cs₂CO₃ outperforms K₂CO₃ in macrocycle formation due to better solubility in DMF .
- Side reactions : Competing Appel reactions (e.g., bromide formation from alcohols) can be minimized by using stoichiometric PPh₃/CBr₄ .
Systematic Design of Experiments (DoE) approaches, varying temperature, solvent, and catalyst ratios, are recommended to resolve contradictions. Analytical tools like size-exclusion chromatography (SEC) help distinguish cyclic vs. linear polymers .
Basic: What are the primary research applications of this compound in polymer chemistry and DNA detection systems?
Answer:
The compound serves as a polyethylene glycol (PEG)-based linker in:
- DNA detection : Functionalized with amino groups to form ethylene glycol-based amino acids, enabling non-fouling surfaces in biosensors .
- Polymer synthesis : As a monomer for amphiphilic block copolymers used in drug delivery (e.g., micelle stabilization) .
- PROTACs : Incorporated into E3 ubiquitin ligase ligands to enhance solubility and cellular uptake .
Key characterization involves dynamic light scattering (DLS) for nanoparticle size analysis and UV-Vis spectroscopy for DNA hybridization studies .
Advanced: How does the hygroscopic nature of this compound influence its handling in aqueous-phase reactions, and what mitigation strategies are effective?
Answer:
Hygroscopicity can lead to hydrolysis of the chloro group, generating 2-[2-(2-hydroxyethoxy)ethoxy]ethanol as a byproduct. Mitigation includes:
- Inert atmosphere storage : Under argon or nitrogen to limit moisture exposure .
- Anhydrous reaction conditions : Use of molecular sieves or drying tubes (e.g., CaCl₂) in reflux setups .
- Real-time monitoring : Karl Fischer titration quantifies water content in solvents pre-reaction .
In aqueous applications (e.g., bioconjugation), pre-functionalization with stable protecting groups (e.g., phthalimido) prevents premature degradation .
Advanced: What experimental evidence supports the proposed mechanisms of ether bond cleavage in this compound under acidic or basic conditions?
Answer:
Acidic cleavage (e.g., H₂SO₄) proceeds via protonation of the ether oxygen, followed by SN2 attack by water, confirmed by ¹H-NMR detection of ethylene glycol derivatives .
Basic cleavage (e.g., NaOH) involves hydroxide ion attack at the β-carbon, forming chloroethanol and diglycolic acid, validated by high-resolution mass spectrometry (HRMS) . Kinetic studies (e.g., Arrhenius plots) reveal activation energies of ~50 kJ/mol for acid-catalyzed pathways, supporting the proposed mechanisms .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its derivatives?
Answer:
- NMR : ¹H and ¹³C NMR identify ether linkages (δ 3.5–4.0 ppm for -OCH₂-) and confirm substitution patterns .
- MS : Electrospray ionization (ESI-MS) detects molecular ions ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl⁻) .
- HPLC : Reverse-phase methods with UV detection (210 nm) quantify purity and resolve oligomeric byproducts .
- FTIR : C-O-C stretches (~1100 cm⁻¹) and C-Cl stretches (~650 cm⁻¹) validate structural integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
